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3-Hydroxy-5-nitropyridin-2(1H)-one

Cat. No.: B12950092
M. Wt: 156.10 g/mol
InChI Key: SKQGLQLCALFKLM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridinone Scaffolds in Modern Organic Synthesis

Pyridinone structures are a class of six-membered nitrogen-containing heterocycles that have become increasingly important in organic chemistry. nih.goviipseries.org Their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors, make them valuable components in the design of new molecules. nih.gov The two primary isomeric forms are 2-pyridones and 4-pyridones, both of which are prominent in a wide range of biologically active compounds. nih.govfrontiersin.org

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. mdpi.com Pyridinones are considered privileged structures due to their widespread presence in natural products and pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govfrontiersin.orgnih.gov These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org The versatility of the pyridinone core allows for the creation of diverse chemical libraries through various synthetic modifications, leading to the discovery of novel therapeutic agents. mdpi.comnih.gov The ability of the pyridinone ring to serve as a bioisostere for other chemical groups like amides and phenyls further enhances its utility in drug design. frontiersin.orgnih.gov

Hydroxypyridinones, in particular, are recognized as "privileged" chelating structures in medicinal drug design due to their high affinity for metal ions, ease of derivatization, and generally low toxicity. researchgate.net This is especially true for 3-hydroxy-4-pyridinones, which are effective bidentate chelators for various metal ions. researchgate.net

Table 1: Key Attributes of Pyridinone Scaffolds

Attribute Description
Structural Versatility Exist as 2-pyridone and 4-pyridone isomers, allowing for diverse substitution patterns. nih.gov
Physicochemical Properties Exhibit weak alkalinity and can act as both hydrogen bond donors and acceptors. nih.gov
Biological Activity Associated with a wide range of pharmacological effects, including anticancer and antimicrobial activities. nih.govfrontiersin.org
"Privileged" Status Capable of interacting with multiple biological targets, making them valuable in drug discovery. mdpi.comnih.gov
Synthetic Accessibility Can be readily synthesized and functionalized through various established chemical reactions. iipseries.orgbenthamdirect.com

Beyond their direct biological applications, pyridinones are highly valued as versatile synthetic intermediates. organic-chemistry.orgacs.orgnih.gov They serve as foundational building blocks for the construction of more complex heterocyclic systems, including piperidines and various fused ring structures. organic-chemistry.orgacs.orgnih.govmdpi.com The development of efficient synthetic methods, such as gold-catalyzed enantiospecific synthesis, has made a wide array of chiral pyridinones accessible, further expanding their utility in asymmetric synthesis. organic-chemistry.orgacs.orgnih.gov

The reactivity of the pyridinone ring allows for a variety of chemical transformations. For instance, 3,4-dihydro-2(1H)-pyridones can be dehydrogenated to form 2-pyridone derivatives in excellent yields. mdpi.com Furthermore, fused 2-pyridones can be synthesized from amino-nitrile derivatives and serve as key intermediates for polycyclic systems. tandfonline.com The strategic functionalization of the pyridinone core enables the late-stage diversification of compounds, a crucial aspect of modern drug discovery and materials science. iipseries.org

Foundational Aspects of Nitropyridine and Hydroxypyridinone Chemistry

The chemistry of 3-Hydroxy-5-nitropyridin-2(1H)-one is deeply rooted in the fundamental principles of nitropyridine and hydroxypyridinone chemistry.

Nitropyridines are pyridine (B92270) derivatives containing one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. chempanda.comnih.gov The introduction of a nitro group can be achieved through various nitration methods, and its presence facilitates further functionalization of the pyridine ring. ntnu.noacs.org For example, 3-nitropyridines can be synthesized and subsequently undergo reactions with nucleophiles to introduce new functional groups. nih.govntnu.no

Hydroxypyridinones are a class of compounds that feature both a hydroxyl and a carbonyl group on the pyridine ring. They exist in different isomeric forms, including 1-hydroxy-2(1H)-pyridinones, 3-hydroxy-2(1H)-pyridinones, and 3-hydroxy-4(1H)-pyridinones. rsc.org These compounds are well-known for their ability to chelate metal ions, a property that is central to many of their biological and chemical applications. rsc.orgkcl.ac.ukmdpi.comnih.gov The synthesis of hydroxypyridinones can often be achieved from readily available starting materials like kojic acid. rsc.org The presence of the hydroxyl group also provides a handle for further chemical modifications. synthasite.com

The combination of these two functionalities in this compound results in a molecule with a unique reactivity profile, poised for exploitation in the synthesis of novel compounds with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O4 B12950092 3-Hydroxy-5-nitropyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

3-hydroxy-5-nitro-1H-pyridin-2-one

InChI

InChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9)

InChI Key

SKQGLQLCALFKLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 5 Nitropyridin 2 1h One

Established Synthetic Pathways to 3-Hydroxy-5-nitropyridin-2(1H)-one and Analogues

Direct Nitration of Hydroxypyridine Derivatives

Direct nitration of hydroxypyridine precursors is a common and straightforward method for introducing a nitro group onto the pyridine (B92270) ring. The reaction of 3-hydroxypyridine (B118123) with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, can yield 3-hydroxy-2-nitropyridine (B88870). google.comchemicalbook.com A modified procedure involves reacting 3-hydroxypyridine with a metal nitrate (B79036), like potassium nitrate, in the presence of acetic anhydride (B1165640). google.comchemicalbook.com This method has been reported to produce 3-hydroxy-2-nitropyridine in good yields. google.comchemicalbook.com

Another approach involves the nitration of 2,3-dihydroxypyridine. cymitquimica.comchemicalbook.combiosynth.comsigmaaldrich.comtcichemicals.com This reaction typically utilizes nitrating agents to introduce the nitro group at the 5-position of the pyridinone ring. The reactivity of the hydroxypyridine core is influenced by the position of the hydroxyl groups, which direct the incoming nitro group.

A specific protocol for the synthesis of 3-hydroxy-2-nitropyridine involves the reaction of furfurylamine (B118560) with hydrogen peroxide in a hydrochloric acid solution to first produce 3-hydroxypyridine. google.compatsnap.com This intermediate is then reacted with a nitrate salt and acetic anhydride to yield the final product. google.compatsnap.com

Table 1: Direct Nitration of Hydroxypyridine Derivatives
Starting MaterialReagentsProductReported Yield
3-HydroxypyridineKNO₃, Acetic Anhydride3-Hydroxy-2-nitropyridine81-90% google.comchemicalbook.compatsnap.com

Multicomponent and Cyclization Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a single step. researchgate.netnih.govmdpi.comnih.govmdpi.com The synthesis of functionalized pyridinones, including nitro-substituted derivatives, can be achieved through such strategies. For instance, a one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound, and a nitrogen source can lead to the formation of a dihydropyridine (B1217469) ring, which can be subsequently oxidized and functionalized. mdpi.com

Cyclization reactions are also pivotal in forming the pyridinone core. researchgate.net For example, the cyclization of acetylacetone (B45752) with nitroacetamide can produce 4,6-dimethyl-3-nitropyridin-2-one. mdpi.com Another route involves the nitration of Guaresci pyridine followed by hydrolysis to yield 4,6-dimethyl-5-nitropyridin-2-one. mdpi.com

A specific example of a multicomponent approach involves the reaction of 3-formylchromone, (Z)-N-methyl-1-(methylthio)-2-nitroethenamine, and indium trifluoromethanesulfonate (B1224126) in ethanol (B145695) to produce 5-(2-Hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one with a high yield of 88%. iucr.org

Diazotization Strategies for Pyridinone Formation

Diazotization of aminopyridines followed by subsequent reactions provides a versatile route to various substituted pyridines, including pyridinones. thieme-connect.comyoutube.comgoogle.comresearchgate.netnih.gov This method typically involves the conversion of an amino group on the pyridine ring into a diazonium salt, which is then displaced by a hydroxyl group to form the pyridinone. For instance, 2-amino-3-nitro-6-picoline and 2-amino-5-nitro-6-picoline can be converted to their corresponding 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one via diazotization. mdpi.com

This strategy is particularly useful when direct nitration of the corresponding hydroxypyridine is challenging or leads to undesirable isomers. The diazonium salt intermediate is highly reactive and can be transformed into a variety of functional groups, making this a powerful tool in pyridine chemistry. thieme-connect.comgoogle.com

Functionalization and Derivatization Strategies

Once this compound is synthesized, its chemical structure allows for a range of functionalization and derivatization reactions, enabling the creation of a diverse library of compounds with potential applications in various fields.

Selective Reduction of the Nitro Group to Amines for Further Functionalization

The nitro group in this compound is a key functional handle that can be selectively reduced to an amino group. unimi.itrsc.orgjsynthchem.com This transformation opens up a plethora of possibilities for further functionalization. The resulting aminopyridinone can undergo a variety of reactions, including acylation, alkylation, and coupling reactions, to introduce new substituents and build molecular complexity. mdpi.com

Various reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule to ensure selectivity. unimi.itrsc.org For example, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. mdpi.com Other reagents such as ammonium (B1175870) sulfide (B99878) have also been used for the selective reduction of one nitro group in the presence of another. mdpi.comnih.gov

The resulting amino group is a versatile precursor for the synthesis of fused heterocyclic systems. For example, the reduction of the nitro group in 2,6-dichloro-3-nitropyridine, followed by acylation and subsequent intramolecular reactions, can lead to the formation of complex heterocyclic structures. nih.gov

Table 2: Selective Reduction of Nitro Group
Starting MaterialReagentsProductKey Feature
2-chloro-3,5-dinitropyridineAmmonium sulfide5-amino-2-chloro-3-nitropyridineSelective reduction of one nitro group mdpi.comnih.gov
2-amino-4-methyl-5-nitropyridineAmmonium formate, Pd/C2,5-diamino-4-methylpyridineReduction for further cyclization mdpi.com
Substituted 3-nitropyridine-Key intermediate for SSAO inhibitorsReduction to an amine for further derivatization mdpi.com

Nucleophilic Substitution Reactions on the Pyridinone Core

The pyridinone ring, particularly when activated by an electron-withdrawing nitro group, is susceptible to nucleophilic substitution reactions. nih.govcymitquimica.com This allows for the introduction of various functional groups at different positions on the ring. For example, halogen atoms on the pyridinone core can be displaced by nucleophiles such as amines, alcohols, and thiols. nih.gov

In 2-chloro-3,5-dinitropyridine, the chlorine atom can be substituted by various amines to afford the corresponding amino-dinitropyridine derivatives in high yields. nih.gov Similarly, in 2,6-dichloro-3-nitropyridine, both chlorine atoms can be sequentially substituted, for instance, through a Suzuki coupling followed by reaction with an amine. nih.gov The nitro group itself can also be displaced in some cases through nucleophilic aromatic substitution (SNAr) reactions, especially when positioned at an activated site. nih.gov

These substitution reactions are fundamental for building a diverse range of pyridinone derivatives with tailored properties. The reactivity of the pyridinone core towards nucleophiles is a key aspect of its synthetic utility. nih.gov

Chemoselective N- and O-Functionalization of Pyridinones

The functionalization of 2-hydroxypyridines, such as this compound, presents a significant challenge in synthetic chemistry due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms. The ability to selectively introduce substituents at either the N- or O-position is crucial as it dictates the properties and subsequent reactivity of the resulting molecules. N-substituted 2-pyridones and O-substituted 2-hydroxypyridines are important structural motifs found in a wide array of natural products, pharmaceuticals, and other biologically active compounds. researchgate.net

Achieving chemoselectivity in the functionalization of these pyridinone systems has been a subject of extensive research. researchgate.net The outcome of an alkylation or arylation reaction is highly dependent on factors such as the nature of the substrate, the electrophile, the solvent, and the presence of a base or catalyst. For this compound, which exists in tautomeric equilibrium with 5-nitro-2-pyridone, the electronic effect of the nitro group plays a significant role in influencing the reactivity of the nucleophilic centers. While general strategies for N- and O-functionalization of pyridinones have been developed, including N-alkylation, N-arylation, O-alkylation, and O-arylation, the specific application to this compound often favors functionalization at the nitrogen atom. researchgate.netpsu.edu

Phenacylation Reactions of Substituted Nitropyridinones

The reaction of nitropyridinones with phenacyl halides is a notable transformation for introducing a phenacyl group, which can serve as a precursor for constructing more complex heterocyclic systems. Research has shown that the sodium salt of 5-nitro-2-pyridone undergoes selective N-alkylation when treated with phenacyl bromides. psu.edu This N-phenacylation is a key step in the synthesis of N-phenacyl-2-pyridones, which are valuable intermediates. psu.eduresearchgate.net

The selective N-phenacylation is noteworthy because the alkylation of pyridinones can often yield a mixture of N- and O-alkylated products. researchgate.net In the case of the sodium salt of 5-nitro-2-pyridone, the reaction proceeds selectively at the nitrogen atom. psu.eduresearchgate.net These resulting N-phenacyl derivatives of 5-nitro-2-pyridone are precursors for the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts through cyclization. psu.eduresearchgate.net The presence of the electron-withdrawing nitro group is believed to influence the regioselectivity of the alkylation. researchgate.net However, it has been observed that steric hindrance can significantly impact the success of this reaction, with extremely low yields reported for the phenacylation of more substituted pyridones like 6-methyl-beta-nitropyridin-2-ones. grafiati.commdpi.com

The reaction conditions and yields for the phenacylation of 5-nitro-2-pyridone are summarized in the table below.

Table 1: Phenacylation of 5-Nitro-2-pyridone

Reactant Reagent Product Yield (%) Reference

These N-phenacylated compounds can undergo further chemical transformations. For instance, under acidic conditions, they can cyclize to form oxazolo[3,2-a]pyridinium salts, which are themselves reactive intermediates for the synthesis of other heterocyclic structures. psu.eduresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 3 Hydroxy 5 Nitropyridin 2 1h One

Comprehensive Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental in characterizing the molecular structure and bonding of 3-Hydroxy-5-nitropyridin-2(1H)-one. These techniques probe the energy levels of the molecule, revealing information about its functional groups and electronic properties.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopic Analysis

Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to investigate the vibrational modes of a molecule. masterorganicchemistry.com While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

For the related compound 2-hydroxy-5-nitropyridine (B147068), which exists in tautomeric equilibrium with 5-nitro-2-pyridone, the solid-phase IR and Raman spectra have been recorded and analyzed. elsevierpure.com The vibrational frequencies are assigned based on quantum mechanical calculations using density functional theory (DFT). elsevierpure.com

Key vibrational bands for pyridinone structures generally include:

O-H and N-H stretching: Broad bands in the region of 3400-3200 cm⁻¹ are characteristic of hydroxyl groups involved in hydrogen bonding. masterorganicchemistry.com N-H stretching vibrations also appear in this region, typically as sharper peaks. masterorganicchemistry.com

C=O stretching: A strong and sharp absorption band, often described as "sword-like," is typically observed between 1630-1800 cm⁻¹ for the carbonyl group. masterorganicchemistry.com

C=C and C=N stretching: These vibrations are generally found in the 1600-1400 cm⁻¹ range. researchgate.net

NO₂ stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations.

The analysis of the IR and Raman spectra for this compound would involve the identification of these characteristic bands to confirm the presence of the hydroxyl, carbonyl, and nitro functional groups, as well as the vibrations of the pyridinone ring.

Table 1: General Regions for Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching (H-bonded)3400 - 3200
N-HStretching3400 - 3200
C-H (aromatic)Stretching> 3000
C-H (aliphatic)Stretching< 3000
C=OStretching1800 - 1630
C=C / C=NStretching1600 - 1400
NO₂Asymmetric Stretching~1550
NO₂Symmetric Stretching~1350

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iqwesleyan.edu By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wesleyan.eduyoutube.com

For the related tautomeric compound 2-hydroxy-5-nitropyridine, ¹H and ¹³C NMR spectra were recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). elsevierpure.com The experimental chemical shifts were compared with calculated values, which suggested that the keto form, 5-nitro-2-pyridone, is the major tautomer in solution. elsevierpure.com

A similar approach for this compound would involve:

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring and the hydroxyl and amine protons. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The coupling constants (J) between adjacent protons would provide information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electronegative atoms. The carbonyl carbon, for instance, would appear at a characteristic downfield shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)Notes
¹HRing CH7.0 - 9.0Influenced by substituents.
¹HN-HVariable, broadDependent on solvent and concentration.
¹HO-HVariable, broadDependent on solvent and hydrogen bonding.
¹³CC=O160 - 180Carbonyl carbon.
¹³CRing C-NO₂140 - 160Carbon attached to the nitro group.
¹³CRing C-OH150 - 170Carbon attached to the hydroxyl group.
¹³CRing CH110 - 140Other ring carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation and the presence of chromophores in the molecule.

The UV-Vis spectrum of this compound, with its aromatic ring, carbonyl group, and nitro group, is expected to exhibit characteristic absorption bands. The analysis of these bands, often aided by computational methods like Time-Dependent Density Functional Theory (TD-DFT), can help in understanding the electronic structure of the molecule. mdpi.com For a related compound, 5-hydroxymethyluracil, the experimental UV-Vis spectrum was compared with calculated spectra in different solvents to understand its electronic properties. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy. mdpi.com This accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can provide mass accuracy in the parts-per-million (ppm) range. mdpi.com

For this compound (C₅H₄N₂O₄), HRMS would be used to measure its monoisotopic mass. The experimentally determined mass would then be compared to the theoretically calculated mass to confirm the molecular formula.

Table 3: Calculated Mass for Molecular Formula Confirmation

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₅H₄N₂O₄156.0171

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.commdpi.comrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

Determination of Crystal System and Space Group

The crystallographic analysis of this derivative revealed the following: researchgate.net

Crystal System: Monoclinic

Space Group: P2₁/n

This information suggests that this compound, upon successful crystallization, might also adopt a similar crystal system and space group, although this would require experimental confirmation. The detailed structural information from SCXRD would provide a definitive picture of its molecular architecture in the solid state. researchgate.net

Table 4: Crystallographic Data for the Derivative 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.5891 (4)
b (Å)7.7739 (2)
c (Å)14.1240 (4)
β (°)100.466 (1)
V (ų)1359.27 (7)
Z4

Analysis of Molecular Conformation and Dihedral Angles

Specific data on the bond angles, bond lengths, and dihedral angles that define the three-dimensional shape of the this compound molecule are not present in the available literature.

Characterization of Intramolecular Hydrogen Bonds

While the molecular structure suggests the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the carbonyl oxygen at the 2-position, experimental data confirming the presence and detailing the geometry (e.g., bond distance and angle) of this interaction is not available.

Elucidation of Intermolecular Interactions and Crystal Packing

Information regarding the specific intermolecular forces (such as hydrogen bonding, π-π stacking, or van der Waals forces) that govern the arrangement of molecules in the solid state is unavailable. Consequently, a description of the crystal packing motif cannot be provided.

Studies on Disorder Phenomena in Crystal Structures

There are no published studies or crystallographic reports that describe any positional or orientational disorder within the crystal lattice of this compound.

Further experimental investigation, including single-crystal X-ray diffraction analysis, would be necessary to determine the precise structural characteristics outlined in the requested article.

Intrinsic Chemical Reactivity and Mechanistic Studies of 3 Hydroxy 5 Nitropyridin 2 1h One

Electronic Effects of the Hydroxy and Nitro Substituents on Ring Reactivity

The electronic character of the pyridinone ring in 3-Hydroxy-5-nitropyridin-2(1H)-one is a direct consequence of the cumulative effects of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. nih.govmdpi.com This deactivation makes the ring less susceptible to electrophilic attack. Conversely, the hydroxyl group (-OH) can act as an electron-donating group through resonance, although its effect is modulated by the presence of the strongly deactivating nitro group. The pyridin-2(1H)-one moiety itself exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, with the keto form generally predominating. umich.edu This tautomerism, coupled with the electronic push-pull of the substituents, creates a complex reactivity profile. In the solid state, X-ray diffraction studies have confirmed that 2-hydroxy-5-nitropyridine (B147068) exists in the oxo-form. umich.edu

Reactivity Profile of the Nitro Group

The nitro group at the 5-position is a key player in the reactivity of this compound, influencing nucleophilic substitution, elimination processes, and redox chemistry.

The strong electron-withdrawing nature of the nitro group makes the pyridine (B92270) ring electron-deficient and, therefore, highly susceptible to nucleophilic attack. nih.gov This activation is particularly pronounced at positions ortho and para to the nitro group. In the case of this compound, the nitro group facilitates nucleophilic addition to the ring, a critical step in various synthetic transformations. nih.gov The presence of the nitro group can activate the scaffold for reactions with a variety of nucleophiles. mdpi.com For instance, nitropyridones can react with nucleophilic reagents like ethyl isocyanoacetate in the presence of a base to form pyrrolopyridine derivatives. nih.gov

The nitro group is recognized as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, often participating in addition-elimination mechanisms. nih.govmdpi.com While not as conventional as halides, the nitro group can be displaced by strong nucleophiles. In some instances, the nitro group has been shown to be a better leaving group than a halogen in the same molecule. This property is exploited in various synthetic strategies to introduce new functional groups onto the pyridine ring. The reaction often proceeds through the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the nitro group departs.

The nitro group of this compound can undergo reduction to an amino group. gcwgandhinagar.com This transformation is a common reaction for nitroaromatic compounds and can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst. The reduction of the nitro group is a crucial step in the synthesis of many derivatives, as the resulting amino group can be further functionalized. gcwgandhinagar.com The potential for bioreduction of the nitro group is also a significant aspect of its chemistry. This process can lead to the formation of reactive intermediates that can interact with biological macromolecules, a property that is relevant in the context of medicinal chemistry.

Cycloaddition and Rearrangement Pathways

The electron-deficient nature of the this compound ring system allows it to participate in cycloaddition reactions, most notably as a dienophile in Diels-Alder reactions.

Due to the electron-withdrawing effect of the nitro group, nitropyridones are electron-deficient and can serve as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. nih.gov This reactivity allows for the construction of fused aza-heterocyclic systems. For example, the reaction of 5-nitro-2-pyridones with 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of quinolones through a regioselective Diels-Alder cycloaddition followed by aromatization. nih.govnih.gov Similarly, 3-nitro-2(1H)-pyridones can undergo Diels-Alder reactions to produce isoquinolones. nih.gov The regioselectivity of these reactions is influenced by the position of the nitro group and other substituents on the pyridone ring.

Nitro-Promoted Cyclization Reactions

The presence of a nitro group can significantly influence the reactivity of the pyridinone ring, promoting cyclization reactions through various mechanisms. One notable example is the cyclotransformation of 5-nitropyridin-2(1H)-ones.

Research has shown that 5-nitropyridin-2(1H)-ones fused with benzene, pyridine, and 1,2,3-triazole rings undergo a cyclotransformation when treated with excess hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction results in the conversion of the 5-nitro-2-oxopyridine fragment into a 6-methyl-3-oxopyridazine structure. researchgate.net This transformation is reported to be general in nature, suggesting a broad applicability to various fused 5-nitropyridin-2(1H)-one systems. researchgate.net The proposed mechanism for this cyclotransformation has been supported by experimental evidence using model compounds. researchgate.net

While direct studies on the nitro-promoted cyclization of the standalone this compound are not extensively detailed in the reviewed literature, the behavior of fused analogues provides a strong indication of its potential reactivity. The electron-withdrawing nature of the nitro group at the C5 position makes the pyridinone ring susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to ring transformation.

In a related context, the reaction of 5-nitropyrimidine (B80762) with various CH-active nitriles leads to the formation of pyridine derivatives. researchgate.net For instance, its reaction with cyanoacetic acid derivatives can yield 3-cyano-5-nitro-2(1H)-pyridone. researchgate.net This demonstrates the role of the nitro group in activating the ring towards nucleophilic attack and subsequent rearrangement to form a new pyridine ring.

The table below summarizes a key nitro-promoted cyclization reaction involving a related 5-nitropyridin-2(1H)-one system.

Reactant SystemReagentProduct StructureReference
Fused 5-nitropyridin-2(1H)-onesHydrazine hydrate6-methyl-3-oxopyridazine researchgate.net

Reaction Mechanisms of Functional Group Transformations

The functional groups of this compound, namely the hydroxyl, nitro, and pyridinone carbonyl groups, are susceptible to various transformations. The reaction mechanisms are often dictated by the electronic properties of the pyridinone ring, which is significantly influenced by the electron-withdrawing nitro group.

The nitration of pyridines to produce 3-nitropyridines can proceed through a mechanism that does not involve a direct electrophilic aromatic substitution. Instead, reaction with dinitrogen pentoxide forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with sulfur dioxide or bisulfite leads to the formation of transient dihydropyridine (B1217469) intermediates. researchgate.net The nitro group then migrates from the nitrogen atom to the C3 position via a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift. researchgate.net

The reactivity of the nitro group itself is a key aspect of the functional group transformations of this compound. For instance, the conversion of 5-nitropyrimidine into 2-amino-5-nitro-3-R-pyridines using CH-active nitriles highlights a ring transformation where the nitro group remains intact on the newly formed pyridine ring. researchgate.net

Furthermore, nucleophilic substitution reactions on the pyridinone ring are plausible. The nitro group at the C5 position activates the ring, making it more electrophilic. This facilitates attack by nucleophiles. For example, 3-nitropyridines can undergo vicarious nucleophilic substitution, where a nucleophile attacks the ring, leading to the substitution of a hydrogen atom. ntnu.no

The hydroxyl group at the C3 position can also participate in reactions. For instance, N-alkylation of the corresponding 3-methoxy-2(1H)-pyridinone, followed by demethylation, is a viable route for introducing substituents at the nitrogen atom of the pyridinone ring. google.com

The table below outlines some general reaction mechanisms applicable to the functional group transformations of nitropyridines, which can be extrapolated to this compound.

Reaction TypeReagents/ConditionsMechanistic HighlightsReference
Nitration of PyridineDinitrogen pentoxide, followed by SO2/HSO3-Formation of N-nitropyridinium ion, followed by a researchgate.netCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group. researchgate.net
Ring TransformationCH-active nitriles (e.g., R-CH2CN) on 5-nitropyrimidineNucleophilic attack on the pyrimidine (B1678525) ring leading to ring opening and re-cyclization to form a substituted 5-nitropyridine. researchgate.net
Vicarious Nucleophilic SubstitutionNucleophiles (e.g., carbanions) on 3-nitropyridinesNucleophilic addition to the electron-deficient ring, followed by elimination to achieve substitution. ntnu.no
N-AlkylationAlkyl halides on 3-methoxy-2(1H)-pyridinoneN-alkylation followed by deprotection of the hydroxyl group. google.com

Research Applications in Advanced Chemical Synthesis and Scaffold Development

Role as a Core Scaffold in Rational Molecular Design

The pyridinone ring system is recognized as a privileged scaffold in medicinal chemistry and drug discovery. sci-hub.seresearchgate.net This is due to its ability to act as both a hydrogen bond donor and acceptor, its capacity to serve as a bioisostere for other cyclic structures, and its influence on critical properties like lipophilicity, solubility, and metabolic stability. sci-hub.seresearchgate.net The inherent characteristics of the pyridinone core make it an attractive starting point for the rational design of new molecules.

Utilization in Fragment-Based Approaches

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. gardp.org The pyridinone scaffold is well-suited for FBDD due to its manageable size and the presence of multiple points for chemical modification, allowing for the exploration of chemical space around the core structure. nih.govfrontiersin.org For instance, 5-chloro-3-hydroxypyridin-2(1H)-one was identified as a chelating ligand through high-throughput X-ray crystallography fragment screening in the discovery of endonuclease inhibitors. nih.govfrontiersin.org This initial fragment hit was then elaborated upon to develop more potent compounds. The adaptability of the pyridinone core allows for systematic modifications at various positions, which is crucial for optimizing the binding affinity and pharmacokinetic properties of the evolving drug candidate. nih.gov

Pyridinone Systems as Bioisosteres in Lead Compound Modification

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common tactic in medicinal chemistry to improve a drug candidate's profile. Pyridinone systems are frequently employed as bioisosteres for a variety of other cyclic structures, including amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. sci-hub.seresearchgate.netnih.govfrontiersin.org This substitution can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. sci-hub.se

For example, the replacement of a phenyl ring with a pyridinone was a key step in the development of doravirine, an HIV-1 non-nucleoside reverse transcriptase inhibitor. This modification improved the compound's polarity and, consequently, its oral bioavailability. sci-hub.se Similarly, in the quest for glucocorticoid receptor modulators, a phenyl ring was replaced with a pyridinone to modulate the compound's lipophilicity (LogP) and physical properties. sci-hub.se The ability of the pyridinone ring to mimic the steric and electronic properties of other groups while introducing favorable changes in physicochemical characteristics makes it a valuable tool for lead optimization. sci-hub.seresearchgate.netnih.govfrontiersin.org

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a scaffold, 3-Hydroxy-5-nitropyridin-2(1H)-one and related nitropyridines serve as crucial intermediates in the synthesis of a diverse array of complex organic molecules. nbinno.commdpi.comnih.gov The nitro group and the hydroxyl group on the pyridinone ring provide reactive handles for a variety of chemical transformations, enabling the construction of more elaborate molecular architectures. mdpi.com

Precursor for Advanced Heterocyclic Systems

Nitropyridines, including this compound, are valuable precursors for the synthesis of a wide range of mono- and polynuclear heterocyclic systems. mdpi.comnih.gov The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused ring systems. nih.gov For instance, the reaction of 5-nitropyridin-2(1H)-one with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives through a ring transformation process. researchgate.net This type of recyclization reaction highlights the synthetic versatility of nitropyridinones in accessing different heterocyclic cores. researchgate.netresearchgate.net

The strategic placement of the nitro and hydroxyl groups on the pyridinone ring allows for regioselective reactions, guiding the formation of specific isomers of the resulting heterocyclic products. This control is essential for the synthesis of compounds with defined structures and, consequently, specific biological activities.

Development of Efficient and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. Efforts have been made to devise greener routes for the synthesis of pyridinone derivatives. acgpubs.orgresearchgate.net One approach involves a one-pot, four-component condensation reaction to produce 3-cyano-2-pyridones under mild conditions, offering a rapid and efficient synthesis from readily available starting materials. researchgate.net Another example is the use of metal-free oxidative activation of enaminone C=C double bonds to synthesize substituted pyridines, avoiding the need for metal catalysts and strong oxidants. researchgate.net

A patented method for synthesizing 3-hydroxy-2-nitropyridine (B88870) involves the oxidation and hydrolysis of furfurylamine (B118560) followed by a nitration reaction using metal nitrate (B79036) instead of a mixture of concentrated sulfuric and nitric acids. patsnap.com This "telescopic reaction" shortens the workup process and avoids the use of corrosive and environmentally hazardous strong acids, leading to a significantly increased reaction yield. patsnap.com Such innovations in synthetic methodology not only improve the efficiency and cost-effectiveness of producing these valuable intermediates but also align with the principles of green chemistry.

Emerging Applications in Specific Chemical Areas (e.g., Agrochemical Intermediates)

The utility of this compound and its derivatives extends beyond pharmaceuticals into other specialized chemical fields, notably in the development of agrochemicals. nbinno.commdpi.com Nitropyridine-containing compounds have shown promise as herbicides. nih.gov For example, a series of novel nitropyridine-containing phenylaminoacetates and propionates were synthesized and evaluated for their herbicidal activity. nih.gov One of these compounds demonstrated significant herbicidal effects on barnyard grass. nih.gov

The market for 3-nitropyridin-2-ol, a closely related compound, is experiencing steady growth due to its broad applications in both the pharmaceutical and agrochemical industries. nbinno.com In agriculture, it is used in the production of pesticides and herbicides. nbinno.com The increasing demand for sustainable and effective agricultural solutions suggests that the role of nitropyridine intermediates in this sector will likely continue to expand.

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